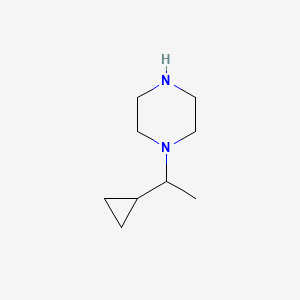

1-(1-Cyclopropylethyl)pipérazine

Vue d'ensemble

Description

1-(1-Cyclopropylethyl)piperazine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1-Cyclopropylethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Cyclopropylethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

La pipérazine, dont le « 1-(1-Cyclopropylethyl)pipérazine » est un dérivé, se classe au troisième rang des hétérocycles azotés les plus courants dans la découverte de médicaments . Elle est répandue dans divers agents pharmacologiques présentant des propriétés anxiolytiques, antivirales, cardioprotectrices, anticancéreuses et antidépressives .

Composant essentiel des médicaments à succès

La pipérazine est le composant essentiel de plusieurs médicaments à succès, tels que l'imatinib (également commercialisé sous le nom de Gleevec) et le sildénafil, vendu sous le nom de Viagra .

Amélioration des profils pharmacologiques et pharmacocinétiques

Les deux atomes d'azote du cycle pipérazine améliorent les profils pharmacologiques et pharmacocinétiques des candidats médicaments contenant des pipérazines. Les sites des atomes d'azote servent de donneurs/accepteurs de liaisons hydrogène, ce qui permet ainsi d'ajuster les interactions avec les récepteurs, ainsi que d'augmenter la solubilité dans l'eau et la biodisponibilité .

Ajustement de la géométrie 3D

La présence d'azote supplémentaire permet d'ajuster la géométrie 3D à la position distale du cycle à six chaînons, ce qui n'est pas facilement accessible avec les morpholines ou les pipéridines, les analogues hétérocycliques à six chaînons les plus proches des pipérazines .

Fonctionnalisation C–H

Des progrès importants ont été réalisés dans la fonctionnalisation C–H des atomes de carbone du cycle pipérazine . Cela offre de nouvelles voies attrayantes pour la synthèse de motifs de substitution définis de pipérazines et élargit le portefeuille croissant dans la boîte à outils de la pipérazine pour des applications larges dans la recherche en chimie médicinale .

Propriétés uniques et applications potentielles

Mécanisme D'action

Target of Action

The primary target of 1-(1-Cyclopropylethyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

1-(1-Cyclopropylethyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This action is mediated by its agonist effects upon the inhibitory GABA receptor .

Biochemical Pathways

It is known that the compound’s action on the gaba receptor can influence various downstream effects, primarily related to the regulation of neuronal excitability .

Pharmacokinetics

It is known that the compound effectively migrates through biological membranes by means of passive diffusion . The lipophilicity of the studied compounds expressed as Log D falls within the range of 1.84–2.80, suggesting that they would show good oral absorption and the ability to cross lipid barriers .

Result of Action

The primary result of the action of 1-(1-Cyclopropylethyl)piperazine is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is due to the compound’s agonist effects on the GABA receptor, leading to hyperpolarization of nerve endings .

Action Environment

The action, efficacy, and stability of 1-(1-Cyclopropylethyl)piperazine can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly improved in an acidic environment . .

Analyse Biochimique

Biochemical Properties

1-(1-Cyclopropylethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 1-(1-Cyclopropylethyl)piperazine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

1-(1-Cyclopropylethyl)piperazine has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Additionally, 1-(1-Cyclopropylethyl)piperazine has been found to alter metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 1-(1-Cyclopropylethyl)piperazine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, thereby affecting neurotransmission . Additionally, 1-(1-Cyclopropylethyl)piperazine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-Cyclopropylethyl)piperazine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that 1-(1-Cyclopropylethyl)piperazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(1-Cyclopropylethyl)piperazine vary with different dosages in animal models. At lower doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For example, in studies involving rodents, low doses of 1-(1-Cyclopropylethyl)piperazine were well-tolerated, but higher doses resulted in neurotoxic symptoms such as convulsions and tremors . These findings highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

1-(1-Cyclopropylethyl)piperazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolism of fatty acids and amino acids, leading to changes in metabolic flux and metabolite levels . The compound’s interaction with cytochrome P450 enzymes also plays a crucial role in its metabolic processing, influencing its overall bioavailability and activity .

Transport and Distribution

The transport and distribution of 1-(1-Cyclopropylethyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in certain tissues . The distribution of 1-(1-Cyclopropylethyl)piperazine is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

1-(1-Cyclopropylethyl)piperazine exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to particular cellular compartments, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 1-(1-Cyclopropylethyl)piperazine within these compartments can influence its interactions with other biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

1-(1-cyclopropylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-8(9-2-3-9)11-6-4-10-5-7-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJIJAULSKAVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.